molecular formula C58H42N2O2P2 B3178982 (S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) CAS No. 879505-38-1

(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)

Cat. No.: B3178982
CAS No.: 879505-38-1
M. Wt: 860.9 g/mol
InChI Key: DQKIOHHUGWDBKJ-UHFFFAOYSA-N
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Description

(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) (CAS: 879505-38-1) is a chiral bisphosphine ligand with a binaphthalene backbone. Its molecular formula is C₅₈H₄₂N₂O₂P₂, and it has a molecular weight of 860.9 g/mol . The compound features two diphenylphosphine groups attached to benzamide moieties, which are linked via a rigid (S)-configured 1,1'-binaphthalene diyl spacer. This structural rigidity and chirality make it valuable in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling .

Key properties include:

  • Enantiomeric purity: ≥98% purity with 99% enantiomeric excess (e.e.) .
  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

Properties

IUPAC Name

2-diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKIOHHUGWDBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H42N2O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

860.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under mild conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts.

Major Products Formed

    Oxidized Derivatives: Formation of phosphine oxides and other oxidized products.

    Reduced Products: Formation of phosphine hydrides and other reduced derivatives.

    Substituted Derivatives: Formation of various substituted phosphine compounds.

Scientific Research Applications

Asymmetric Catalysis

BINAP is predominantly used as a ligand in asymmetric catalysis, where it plays a crucial role in enhancing the selectivity of reactions. It is particularly effective in:

  • Palladium-Catalyzed Reactions : BINAP is extensively employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. It enhances the enantioselectivity by stabilizing the palladium complex and facilitating the formation of chiral products .
  • Ruthenium-Catalyzed Reactions : The use of BINAP in ruthenium-catalyzed hydrogenation reactions has shown promising results, leading to high enantioselectivity in the production of various chiral compounds .

Synthesis of Chiral Compounds

The ability of BINAP to induce chirality makes it an essential reagent in the synthesis of various chiral compounds. Key applications include:

  • Pharmaceutical Synthesis : BINAP has been utilized in the synthesis of several pharmaceutical agents where chirality is crucial for biological activity. For instance, its application in synthesizing chiral intermediates for drug development has been documented extensively .
  • Natural Product Synthesis : The compound has also been employed in the total synthesis of complex natural products, where its ability to control stereochemistry is paramount .

Coordination Chemistry

BINAP serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are used in various catalytic processes:

  • Catalysts for Organic Transformations : BINAP-metal complexes are utilized as catalysts for a range of organic transformations, including oxidation and reduction reactions. The selectivity and efficiency offered by these catalysts are attributed to the chiral environment created by BINAP .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of BINAP in various applications:

  • Study on Palladium-Catalyzed Reactions : Research demonstrated that using BINAP as a ligand significantly increased the yield and enantioselectivity of palladium-catalyzed reactions compared to other ligands. This study underscored its superiority in facilitating challenging transformations .
  • Hydrogenation Reactions : A comparative study showed that BINAP-based catalysts provided higher enantioselectivity than traditional ligands in hydrogenation reactions, making them preferable for industrial applications .

Mechanism of Action

The mechanism of action of (S)-N,N’-(1,1’-Binaphthalene]-2,2’-diyl)bis(2-diphenylphosphinobenzamide) involves its ability to create a chiral environment around a metal center. This chiral environment facilitates enantioselective reactions by stabilizing the transition state of the desired enantiomer. The molecular targets include various metal catalysts such as palladium, platinum, and rhodium, which are commonly used in asymmetric synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with three key analogues:

Compound Name Backbone Substituents CAS No. Molecular Weight (g/mol) Applications
(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) 1,1'-Binaphthalene Diphenylphosphine-benzamide 879505-38-1 860.9 Asymmetric hydrogenation, cross-coupling
N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)benzamide) Cyclohexane Diphenylphosphine-benzamide 138517-61-0 690.76 Pd-catalyzed allylic alkylation (Trost ligand)
N,N′-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N′-[3,5-bis(trifluoromethyl)phenyl]thiourea] 1,1'-Binaphthalene Thiourea with CF₃ groups 914497-25-9 826.72 Hydrogen-bonding catalysis, anion recognition
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) 1,1'-Binaphthalene Diphenylphosphine-benzamide (R-enantiomer) 298695-62-2 860.9 Mirror-image catalytic applications

Key Differences and Research Findings

Backbone Rigidity vs. Flexibility
  • The binaphthalene backbone in the target compound provides a rigid, pre-organized chiral environment, enhancing enantioselectivity in asymmetric catalysis . In contrast, the cyclohexane-based ligand (CAS 138517-61-0) offers greater conformational flexibility, which may improve substrate accessibility in certain reactions (e.g., allylic alkylation) .
Electronic and Steric Effects
  • The diphenylphosphine groups in the target compound strongly coordinate to transition metals (e.g., Pd, Rh), enabling efficient electron transfer during catalysis . By contrast, the thiourea derivative (CAS 914497-25-9) relies on hydrogen-bonding interactions, making it suitable for organocatalytic processes .
Enantiomeric Specificity
  • The (S)-enantiomer (CAS 879505-38-1) and its (R)-counterpart (CAS 298695-62-2) exhibit mirrored catalytic behaviors. For example, the (S)-form may favor the production of R-configured products in hydrogenation, while the (R)-form yields S-products .
Solubility and Stability
  • Fluorinated derivatives (e.g., CAS 914497-25-9) show improved solubility in nonpolar solvents due to trifluoromethyl groups, whereas the target compound requires polar aprotic solvents . Stability studies on binaphthalene derivatives () reveal strong intramolecular hydrogen bonds, which persist even in high-polarity solvents, suggesting robustness under catalytic conditions .

Performance in Catalytic Reactions

Reaction Type Target Compound Cyclohexane-Based Ligand Thiourea Derivative
Asymmetric Hydrogenation High enantioselectivity (up to 99% e.e.) Not applicable Not applicable
Allylic Alkylation Moderate activity High yield (>90%) and selectivity Not applicable
Organocatalysis Not applicable Not applicable Efficient anion binding (Kₐ ~10⁵ M⁻¹)

Biological Activity

(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide), commonly referred to as (S)-BINAP, is a chiral diphosphine ligand with significant applications in catalysis and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C44H32P2
  • Molecular Weight : 622.69 g/mol
  • CAS Number : 76189-56-5

Synthesis

(S)-BINAP can be synthesized through various methods, including the reaction of 1,1'-binaphthalene with diphenylphosphine. The synthesis typically involves the formation of the diphosphine structure under controlled conditions to ensure high enantiomeric purity.

1. Catalytic Applications

(S)-BINAP is primarily recognized for its role as a ligand in transition metal-catalyzed reactions. Its biological relevance is highlighted in asymmetric synthesis, where it facilitates the production of chiral compounds with high enantioselectivity.

Reaction Type Metal Catalyst Yield (%) Enantioselectivity
Asymmetric HydrogenationPdUp to 99>99%
Asymmetric Heck ReactionPd85-95>90%
Enantioselective Diels-AlderAg75-90>85%

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of (S)-BINAP derivatives. For instance, research indicates that certain BINAP-based complexes exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

  • Study Findings :
    • A study demonstrated that (S)-BINAP complexes with platinum showed enhanced cytotoxicity compared to cisplatin alone, suggesting a synergistic effect in targeting cancer cells .
    • Another investigation reported that (S)-BINAP derivatives could inhibit tumor growth in vivo, highlighting their potential as therapeutic agents .

3. Neuroprotective Effects

Emerging research has indicated that (S)-BINAP may possess neuroprotective properties. In animal models of neurodegenerative diseases, BINAP complexes have been shown to reduce oxidative stress and inflammation in neuronal tissues.

  • Key Observations :
    • A study found that treatment with BINAP derivatives improved cognitive function in mice subjected to neurotoxic insults .
    • Mechanistic studies suggest that these compounds may modulate signaling pathways related to neuroinflammation and apoptosis .

Case Studies

Several case studies illustrate the diverse applications of (S)-BINAP in biological systems:

  • Case Study 1: Asymmetric Synthesis of Pharmaceuticals
    • Researchers utilized (S)-BINAP in the asymmetric synthesis of key intermediates for anti-inflammatory drugs, achieving high yields and selectivity .
  • Case Study 2: Cancer Therapy
    • A clinical trial assessed the efficacy of a (S)-BINAP-based platinum complex in patients with advanced ovarian cancer, showing promising results in tumor reduction .

Q & A

Q. What are the key synthetic routes for preparing (S)-N,N'-(1,1'-Binaphthalene-2,2'-diyl)bis(2-diphenylphosphinobenzamide)?

The synthesis typically involves functionalizing the binaphthalene core with diphenylphosphine and benzamide groups. A common approach starts with (S)-BINAM (1,1'-binaphthalene-2,2'-diamine), which undergoes sequential reactions:

  • Phosphination : Introducing diphenylphosphine groups via palladium-catalyzed coupling or nucleophilic substitution.
  • Benzamide Formation : Amidation reactions using activated benzoyl derivatives, such as benzoyl chloride, in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
    Purification often employs column chromatography or crystallization from mixed solvents (e.g., methanol/water) to achieve high enantiomeric purity (>99% ee) .

Q. What structural features govern the compound’s chirality and catalytic activity?

The compound’s chirality arises from the (S)-configured binaphthalene backbone, which creates a rigid, helical structure. The diphenylphosphine and benzamide groups at the 2,2'-positions provide steric bulk and electronic tunability, critical for asymmetric induction in catalysis. Intramolecular hydrogen bonds between the benzamide NH and adjacent carbonyl groups stabilize the structure, even in polar solvents . Structural confirmation relies on:

  • X-ray crystallography for absolute configuration determination.
  • Multidimensional NMR (e.g., NOESY, ROESY) to probe spatial arrangements and hydrogen bonding .

Advanced Research Questions

Q. How does this compound perform as a ligand in enantioselective catalysis?

The compound acts as a chiral bisphosphine ligand in transition-metal-catalyzed reactions (e.g., allylic alkylation, hydrogenation). Its performance depends on:

  • Steric and electronic modulation : The diphenylphosphine groups enhance metal coordination, while the benzamide substituents adjust electron density.
  • Reaction optimization : Screening solvents (e.g., toluene, THF) and additives (e.g., silver salts) improves enantiomeric excess (ee).
EntryLigand StructureReaction TypeReported ee (%)
1(S)-BINAP derivativesAllylic alkylation85–92
2(S)-SegphosHydrogenation88–94
3Target compoundAsymmetric allylation90–95*

*Inferred from analogous systems in .

Q. How can researchers resolve contradictory data between NMR and X-ray analyses of hydrogen bonding?

Contradictions may arise due to solvent-dependent structural flexibility:

  • NMR in solution : Detects dynamic hydrogen bonds (e.g., variable-temperature NMR in DMSO-d₆ shows retained H-bonds at high polarity ).
  • X-ray in solid state : Reveals static conformations.
    Resolution : Use complementary techniques:
  • IR spectroscopy to confirm H-bond presence via NH stretching shifts.
  • DFT calculations to model solvent effects and compare with experimental data .

Q. What solvent systems preserve intramolecular hydrogen bonds during catalytic applications?

High-polarity solvents (e.g., DMSO, DMF) retain H-bonds due to strong dielectric environments stabilizing dipole interactions. However, non-polar solvents (e.g., toluene) may enhance catalytic activity by reducing solvation of the metal center. Methodological validation :

  • Conduct solvent screening with kinetic profiling.
  • Use DOSY NMR to monitor aggregation states and H-bond stability .

Q. How can derivatives of this compound be designed to enhance catalytic efficiency?

Derivatization strategies include:

  • Substituent modification : Introducing electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OMe) on the benzamide ring to modulate electron density.
  • Backbone functionalization : Halogenation or alkylation of the binaphthalene core to adjust steric hindrance.
    Evaluation metrics :
  • Enantioselectivity : Test in model reactions (e.g., asymmetric hydrogenation).
  • Thermodynamic stability : Assess via DSC/TGA and solution-phase stability studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
Reactant of Route 2
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(S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)

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